

Spectroscopic Characterization of 2'-Hydroxy-4-methoxychalcone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Hydroxy-4-methoxychalcone

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Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. As a member of the chalcone family, it serves as a precursor in the biosynthesis of other flavonoids and exhibits a range of pharmacological properties. Accurate structural elucidation and characterization are paramount for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the spectroscopic characterization of **2'-Hydroxy-4-methoxychalcone**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula: C₁₆H₁₄O₃ Molecular Weight: 254.28 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for **2'-Hydroxy-4-methoxychalcone**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. The following data is based on typical values for chalcones and spectral information for structurally similar compounds.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.8	s	-	2'-OH
~7.90	d	~15.5	H- β
~7.65	d	~8.5	H-6'
~7.60	d	~15.5	H- α
~7.50	m	-	H-4', H-5'
~7.00	d	~8.5	H-2, H-6
~6.90	d	~8.5	H-3, H-5
~6.50	d	~8.5	H-3'
3.85	s	-	4-OCH ₃

¹³C NMR (Carbon NMR) Data

Carbon NMR provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
193.7	C=O
163.5	C-2'
161.5	C-4
145.0	C- β
136.3	C-4'
130.5	C-2, C-6
129.7	C-6'
127.3	C-1
121.5	C- α
120.0	C-1'
118.8	C-5'
117.8	C-3'
114.5	C-3, C-5
55.5	4-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Description
~3400	O-H stretching (phenolic)
~3050	C-H stretching (aromatic)
~2950	C-H stretching (aliphatic, -OCH ₃)
~1640	C=O stretching (α,β -unsaturated ketone)
~1600, ~1570, ~1490	C=C stretching (aromatic and vinylic)
~1250	C-O stretching (aryl ether)
~1170	C-O stretching (phenol)
~830	C-H bending (out-of-plane, p-disubstituted ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
254	[M] ⁺ (Molecular ion)
255	[M+H] ⁺ (Protonated molecular ion) [1]
238	[M-H-CH ₃] ⁻ [1]
237	[M-OH] ⁺
225	[M-H-CO] ⁻ [1]
161	[C ₉ H ₉ O ₂] ⁺
134	[C ₉ H ₁₀ O] ⁺
121	[C ₇ H ₅ O ₂] ⁺ [1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2'-Hydroxy-4-methoxychalcone**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2'-Hydroxy-4-methoxychalcone** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to a range of 0-15 ppm.
 - Use a standard pulse sequence with a 30° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Set the spectral width to a range of 0-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
 - Grind the mixture to a fine powder.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
 - Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

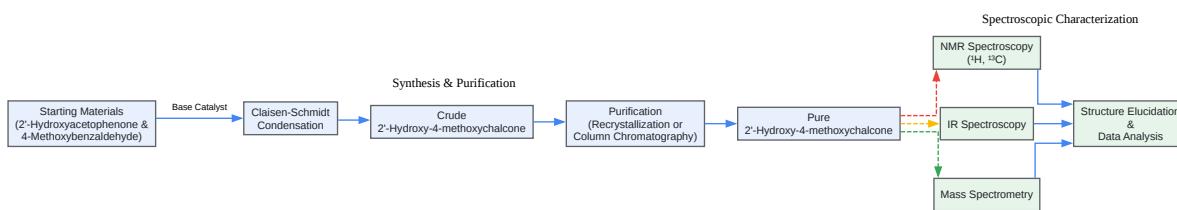
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the spectrum in both positive and negative ion modes.
 - Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

- For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 255) and apply a collision energy to induce fragmentation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of chalcones.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2'-Hydroxy-4-methoxychalcone**.

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References

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